2-Amino-2-(2-pyridyl)ethanol dihydrochloride
Overview
Description
2-Amino-2-(2-pyridyl)ethanol Dihydrochloride (CAS# 1187930-63-7) is a useful research chemical . It belongs to the family of amino alcohols and is used in various fields of research and industry, such as pharmaceuticals, biotechnology, and materials science.
Synthesis Analysis
2-(2-pyridyl)ethanol derivatives react with the aryl and alkenyl chlorides (palladium-catalyzed reactions) that result in the substitution of the chloro moieties with a 2-pyridylmethyl group .Molecular Structure Analysis
The molecular formula of this compound is C7H12Cl2N2O . Its molecular weight is 211.09 . The InChI key is CHZFBNDZYOIRDZ-UHFFFAOYSA-N .Chemical Reactions Analysis
2-(2-pyridyl)ethanol derivatives react with the aryl and alkenyl chlorides (palladium-catalyzed reactions) that result in the substitution of the chloro moieties with a 2-pyridylmethyl group .Scientific Research Applications
Complexation and Coordination Chemistry
The compound 2-Amino-2-(2-pyridyl)ethanol dihydrochloride has been investigated for its potential in complexation and coordination chemistry. For instance, Mardani et al. (2019) explored the reaction of 2-[(2-aminoethyl)amino]ethanol with pyridine-2-carbaldehyde, leading to the formation of complexes when treated with copper(II) chloride or cadmium(II) chloride. These complexes were characterized through various spectroscopic methods and single-crystal X-ray diffraction, demonstrating the compound's utility as a ligand in coordination compounds, potentially applicable in materials science and catalysis (Mardani et al., 2019).
Synthesis of Pyridine Derivatives
Patel and Agravat (2007) detailed the synthesis of new pyridine derivatives using 2-amino substituted benzothiazole and p-acetamidobenzenesulfonyl chloride, which involved a mixture of pyridine and acetic anhydride forming an electrophilic complex to facilitate condensation, ultimately leading to the desired product by the removal of HCl. This process underscores the role of this compound in synthesizing pharmacologically relevant structures, contributing to medicinal chemistry and drug development (Patel & Agravat, 2007).
Antimicrobial Activity
Research into the antimicrobial properties of compounds derived from this compound, as illustrated by Patel, Agravat, and Shaikh (2011), who synthesized 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids and evaluated their in vitro antimicrobial activity. This suggests the potential use of these derivatives in developing new antimicrobial agents, contributing to the field of infectious diseases and public health (Patel, Agravat, & Shaikh, 2011).
Safety and Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray and to rinse cautiously with water for several minutes in case of contact with eyes .
Properties
IUPAC Name |
2-amino-2-pyridin-2-ylethanol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.2ClH/c8-6(5-10)7-3-1-2-4-9-7;;/h1-4,6,10H,5,8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZFBNDZYOIRDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(CO)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00695935 | |
Record name | 2-Amino-2-(pyridin-2-yl)ethan-1-ol--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00695935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187930-63-7 | |
Record name | 2-Amino-2-(pyridin-2-yl)ethan-1-ol--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00695935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-2-(pyridin-2-yl)ethan-1-ol dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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